Home > Products > Building Blocks P16838 > 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid - 1368101-33-0

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Catalog Number: EVT-1693553
CAS Number: 1368101-33-0
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • From Pyrrole Precursors: One common approach starts with a substituted pyrrole ring and builds the pyridine moiety. [] This can involve multi-step procedures like Vilsmeier formylation, followed by condensation with a suitable amine and subsequent cyclization. []
  • From Pyridine Precursors: An alternative strategy begins with a substituted pyridine and constructs the pyrrole ring. [] This can involve reactions like condensation of aminopyridines with activated carbonyl compounds, followed by cyclization and aromatization. [, , ]
  • Multicomponent Reactions: Recent advances explore multicomponent reactions for efficient synthesis. [] These reactions condense multiple starting materials in a single step, simplifying the synthetic route and improving yields.
Chemical Reactions Analysis
  • Esterification: The carboxylic acid group readily undergoes esterification reactions with various alcohols under acidic or basic conditions, providing a versatile handle for further modifications. []
  • Amide Formation: Condensation reactions with amines, facilitated by coupling reagents like HATU or EDC, provide access to a variety of amides, expanding the chemical diversity and potential biological applications. []
  • Nucleophilic Substitution: Halogenated derivatives of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo nucleophilic substitution reactions with various nucleophiles, providing another avenue for structural modifications. [, ]
Mechanism of Action
  • Kinase inhibitors: Some derivatives show inhibitory activity against kinases involved in cell signaling pathways, including PDGFR and VEGFR. [] This inhibition often involves binding to the ATP-binding site of the kinase, preventing phosphorylation and downstream signaling. []
  • Receptor ligands: Other derivatives demonstrate affinity for various receptors, such as dopamine receptors. [] This interaction can lead to agonist or antagonist activity, depending on the specific structural modifications and the targeted receptor subtype.
Applications
  • Antibacterial agents: Several derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. [, ] These compounds often target bacterial DNA gyrase or topoisomerase IV, inhibiting bacterial DNA replication. []
  • Anticancer agents: Certain derivatives demonstrate antiproliferative activity against various cancer cell lines. [] Mechanisms of action include inhibition of cell cycle progression, induction of apoptosis, and disruption of angiogenesis. [, ]
  • Neurological disorders: Research suggests potential applications in treating neurological disorders. For instance, some derivatives act as dopamine D2 receptor agonists, with potential for Parkinson's disease treatment. []
  • Anti-inflammatory agents: Specific derivatives exhibit anti-inflammatory properties, potentially useful for treating inflammatory diseases. []

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine

  • Compound Description: This compound is a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []
  • Relevance: This compound shares the core pyrrolopyridine structure with 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, but differs in the position of the nitrogen atom in the pyridine ring and the presence of a benzylamino substituent at position 4. [] (https://www.semanticscholar.org/paper/1138093b761b9f59793433206ade56cbd51f0a80)

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is also a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []
  • Relevance: This compound shares the same core structure and position of the methyl substituent as 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. The key difference is the presence of a benzylamino group at position 4 instead of a carboxylic acid group at position 2. [] (https://www.semanticscholar.org/paper/1138093b761b9f59793433206ade56cbd51f0a80)

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

  • Compound Description: This is the dihydrochloride salt of pexidartinib, a drug used in the treatment of tenosynovial giant cell tumor. []
  • Relevance: Pexidartinib contains the 1H-pyrrolo[2,3-b]pyridine core structure found in 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. It differs by the absence of the 6-methyl group and the presence of complex substituents at positions 3 and 5 of the pyrrolopyridine core. [] (https://www.semanticscholar.org/paper/c9bdd5f4f39cac905404399ff61ad3e946451e6c)

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one derivatives

  • Compound Description: This group of compounds are potent platelet-derived growth factor-beta receptor (PDGF-betaR) inhibitors. []
  • Relevance: These compounds share the 1H-pyrrolo[2,3-b]pyridine core with 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. The main difference lies in the absence of the 6-methyl group and the presence of a complex quinoxalinone substituent at position 3. [] (https://www.semanticscholar.org/paper/7c5cc8136298e1f98f9e52a3094a4a5170827906)

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6)

  • Compound Description: This compound is a potent PDGF inhibitor. []
  • Relevance: This compound belongs to the same group as the previous entry, 7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one derivatives, and shares the same relevance to 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. [] (https://www.semanticscholar.org/paper/7c5cc8136298e1f98f9e52a3094a4a5170827906)

4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids

  • Compound Description: A series of these compounds were synthesized as pyrrolopyridine analogs of nalidixic acid, a quinolone antibacterial drug. One compound in the series exhibited in vitro antibacterial activity. []
  • Relevance: These compounds belong to the same class of pyrrolo[2,3-b]pyridine carboxylic acids as 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, differing in the position of the carboxylic acid group and the presence of a 4-oxo group in the pyrrole ring. [] (https://www.semanticscholar.org/paper/144f28e47565504207907b4d6ee4d6cfbd1db398)

2-Propyl-1H-pyrrolo-[2,3-b]pyridine

  • Compound Description: This compound is a simple derivative of 1H-pyrrolo[2,3-b]pyridine. []
  • Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, differing only by the presence of a propyl substituent at position 2 instead of a carboxylic acid group. [] (https://www.semanticscholar.org/paper/f2bcc1c03ec8a66288b910825265bbac2b8c8988)

Properties

CAS Number

1368101-33-0

Product Name

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-4-7(9(12)13)11-8(6)10-5/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

YIUGSBDKPPYNNE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C=C(N2)C(=O)O

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.